molecular formula C19H17F3N4O3S B12480815 2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12480815
M. Wt: 438.4 g/mol
InChI Key: AVUZCEAFOZZYFC-UHFFFAOYSA-N
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Description

2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a nitro group, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group. The final steps involve the addition of the nitro group and the carbamothioylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dichloromethane and methanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The nitro group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H17F3N4O3S

Molecular Weight

438.4 g/mol

IUPAC Name

2-nitro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H17F3N4O3S/c20-19(21,22)12-7-8-16(25-9-3-4-10-25)14(11-12)23-18(30)24-17(27)13-5-1-2-6-15(13)26(28)29/h1-2,5-8,11H,3-4,9-10H2,(H2,23,24,27,30)

InChI Key

AVUZCEAFOZZYFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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